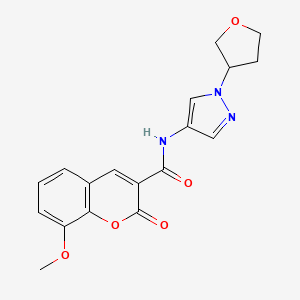![molecular formula C16H19N3OS B2974760 ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether CAS No. 338416-18-5](/img/structure/B2974760.png)
ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether typically involves multiple steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include formamide and various aldehydes.
Introduction of the Methylsulfanyl Group: This can be achieved through nucleophilic substitution reactions using methylthiol or its derivatives.
Etherification: The final step involves the etherification of the phenyl group with ethyl alcohol under acidic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the ether linkage, depending on the conditions and reagents used.
Substitution: The aromatic ring and the pyrimidine core can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyrimidine ring or the ether linkage.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The pyrrolo[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The methylsulfanyl group can enhance binding affinity and specificity through hydrophobic interactions and potential covalent bonding with target proteins.
類似化合物との比較
Similar Compounds
4-Methyl-2-(methylsulfanyl)pyrrolo[2,3-d]pyrimidine: Lacks the ethyl phenyl ether group, resulting in different biological activity.
Ethyl 4-phenyl ether: Lacks the pyrrolo[2,3-d]pyrimidine core, making it less effective in biological applications.
Uniqueness
Ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether is unique due to the combination of its pyrrolo[2,3-d]pyrimidine core and the ethyl phenyl ether group. This combination enhances its chemical stability and biological activity, making it a valuable compound in various fields of research.
特性
IUPAC Name |
7-(4-ethoxyphenyl)-4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-4-20-13-7-5-12(6-8-13)19-10-9-14-11(2)17-16(21-3)18-15(14)19/h5-8H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAGBDKQSBLQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCC3=C(N=C(N=C32)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2974677.png)


![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide](/img/structure/B2974682.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2974684.png)



![N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2974690.png)
![2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2974692.png)
![N-(3-chloro-4-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2974694.png)
![(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B2974695.png)
![2-(2,5-dimethylbenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2974697.png)

